molecular formula C13H18Cl2N2O4S B503078 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide CAS No. 446309-15-5

3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide

Cat. No. B503078
M. Wt: 369.3g/mol
InChI Key: KPKWNMHPKAZALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide, also known as DCMES, is a sulfonamide compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and anti-inflammatory therapy.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-(morpholin-4-yl)ethanamine in the presence of a base to form the desired compound.

Starting Materials
3,4-dichloro-2-methoxybenzenesulfonyl chloride, 2-(morpholin-4-yl)ethanamine, Base (e.g. triethylamine, pyridine), Solvent (e.g. dichloromethane, tetrahydrofuran)

Reaction
Step 1: Dissolve 3,4-dichloro-2-methoxybenzenesulfonyl chloride in a solvent and add a base to the reaction mixture., Step 2: Slowly add 2-(morpholin-4-yl)ethanamine to the reaction mixture while stirring at room temperature., Step 3: Heat the reaction mixture at reflux for several hours., Step 4: Cool the reaction mixture and filter the precipitated product., Step 5: Wash the product with a suitable solvent and dry under vacuum to obtain the desired compound.

Mechanism Of Action

The exact mechanism of action of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is not fully understood. However, studies have suggested that 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide inhibits the activity of certain enzymes, including carbonic anhydrase and topoisomerase II. 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide is not fully understood, which can make it challenging to interpret results from experiments.

Future Directions

There are several future directions for research on 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide. One area of interest is the development of more effective formulations of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide that can improve its solubility and bioavailability. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide. This information could help to optimize the use of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide in cancer treatment and anti-inflammatory therapy. Finally, further studies are needed to investigate the potential of 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide in combination with other anti-cancer drugs or therapies.

Scientific Research Applications

3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
In addition to its anti-cancer properties, 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide has also been studied for its anti-inflammatory effects. In vitro and in vivo studies have shown that 3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent.

properties

IUPAC Name

3,4-dichloro-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O4S/c1-20-13-11(3-2-10(14)12(13)15)22(18,19)16-4-5-17-6-8-21-9-7-17/h2-3,16H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKWNMHPKAZALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-methoxy-N-(2-morpholin-4-yl-ethyl)-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.